

In Vitro Characterization of JZP385: A Technical Guide

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Compound of Interest		
Compound Name:	Suvecaltamide	
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Abstract

JZP385 (**suvecaltamide**) is a novel, potent, and selective state-dependent modulator of T-type calcium channels. This document provides a comprehensive overview of the in vitro pharmacological characterization of JZP385, summarizing its mechanism of action, binding characteristics, and functional effects on Cav3 voltage-gated calcium channels. Detailed experimental methodologies and data are presented to support its profile as a promising therapeutic candidate.

Introduction

JZP385, also known as **suvecaltamide** and formerly as CX-8998, is an investigational small molecule drug in development for the treatment of essential tremor and Parkinson's disease tremor.[1] Its therapeutic potential stems from its targeted modulation of T-type calcium channels (Cav3), which are known to play a crucial role in regulating neuronal excitability and oscillatory activity in brain circuits implicated in tremor pathophysiology. This guide details the in vitro studies that have defined the pharmacological profile of JZP385.

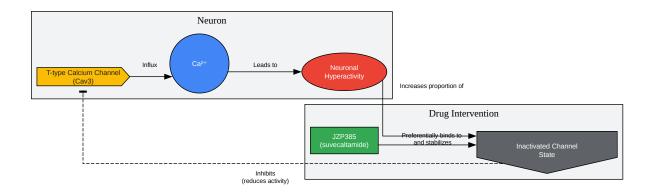
Mechanism of Action

JZP385 is a highly selective, state-dependent modulator of all three T-type calcium channel subtypes: Cav3.1, Cav3.2, and Cav3.3. Its primary mechanism involves preferentially binding



to and stabilizing the inactivated state of the channel. This state-dependent inhibition allows JZP385 to selectively target hyperactive neurons, which are characteristic of pathological tremor, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action is anticipated to lead to a more favorable clinical profile with a wider therapeutic window.

Signaling Pathway Diagram



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Caption: Mechanism of action of JZP385 on T-type calcium channels.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for JZP385. While preclinical studies have established its low nanomolar potency, specific IC50 values for the resting and inactivated states of each Cav3 subtype are not publicly available at this time.



Parameter	Cav3.1	Cav3.2	Cav3.3	Reference
Potency	Low nM	Low nM	Low nM	_
IC50 (Resting State)	Data not available	Data not available	Data not available	_
IC50 (Inactivated State)	Data not available	Data not available	Data not available	-
Selectivity (Inactivated vs. Resting)	7- to 19-fold	7- to 19-fold	7- to 19-fold	_
Effect on V½ of Inactivation	-6 to -18 mV hyperpolarizing shift	-6 to -18 mV hyperpolarizing shift	-6 to -18 mV hyperpolarizing shift	-

Experimental Protocols

The in vitro characterization of JZP385 was primarily conducted using automated patch-clamp electrophysiology.

Cell Line and Channel Expression

- Cell Line: Human Embryonic Kidney (HEK293) cells were used for these experiments.
- Channel Expression: HEK293 cells were stably transfected to overexpress one of the three human T-type calcium channel subtypes: Cav3.1, Cav3.2, or Cav3.3.

Electrophysiology

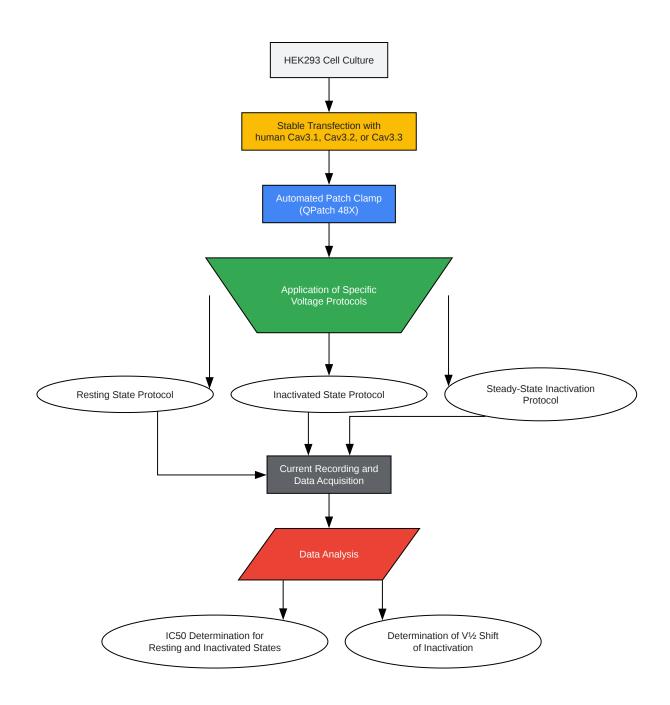
- Apparatus: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for recording ionic currents.
- Recording Configuration: Whole-cell patch-clamp recordings were performed.
- Protocol for Assessing State Dependence:



- Resting State: To assess the effect of JZP385 on the resting state of the channels, concentration-response curves were generated using voltage protocols that favor the channels being in the resting (closed) state before activation.
- Inactivated State: To determine the potency of JZP385 on the inactivated state, voltage
 protocols were designed to enrich for channels in the inactivated state before the test
 pulse. This typically involves a depolarizing pre-pulse to inactivate the channels.
- Protocol for Voltage-Dependent Inactivation:
 - Steady-state inactivation curves were generated for each Cav3 subtype in the presence and absence of JZP385.
 - Cells were held at a holding potential, and a series of conditioning pre-pulses of varying voltages were applied, followed by a test pulse to a constant voltage to measure the fraction of available channels.
 - The resulting data were fitted with a Boltzmann function to determine the voltage at which half of the channels are inactivated ($V\frac{1}{2}$).

Experimental Workflow Diagram





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Caption: Experimental workflow for the in vitro characterization of JZP385.



Conclusion

The in vitro characterization of JZP385 demonstrates that it is a potent and selective modulator of T-type calcium channels with a distinct state-dependent mechanism of action. By preferentially inhibiting channels in the inactivated state, JZP385 is poised to selectively target pathological neuronal hyperactivity associated with tremor, potentially offering a significant therapeutic advantage. The data summarized in this guide provide a strong rationale for its continued clinical development. Further publication of detailed quantitative potency data will be valuable for the scientific community.

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References

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